molecular formula C13H12ClN3O3 B3465067 2-oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

2-oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B3465067
M. Wt: 293.70 g/mol
InChI Key: WNVVPRHMFKWVAG-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a carboxylate ester group and at position 4 with a chlorine atom. The 2-oxo-2-(phenylamino)ethyl side chain introduces an amide-like moiety, enabling hydrogen-bonding interactions (Figure 1). Its molecular formula is C₁₃H₁₂ClN₃O₃ (calculated molecular weight: 293.71 g/mol). The pyrazole ring’s electron-withdrawing chlorine substituent enhances electrophilicity, while the phenylamino group contributes to π-π stacking and hydrophobic interactions. Evidence from antiproliferative assays highlights its activity against lung cancer cell lines (NCI-H522), with moderate growth inhibition (~69.8%) .

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 4-chloro-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-17-7-10(14)12(16-17)13(19)20-8-11(18)15-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVVPRHMFKWVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the development of pharmaceuticals, particularly as a potential anti-cancer agent.

Mechanism of Action:

  • The compound acts by inhibiting specific signaling pathways that are critical in cancer cell proliferation. Its structure allows for interaction with key proteins involved in tumor growth, making it a candidate for targeted therapies.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The structure-activity relationship (SAR) indicated that modifications to the phenylamino group enhanced potency .

Agrochemical Applications

2-Oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has also been explored for its potential use as a pesticide.

Efficacy Against Pests:

  • Research indicates that this compound can effectively target specific pests while being less harmful to beneficial insects. Its application in agricultural settings could lead to more sustainable pest management strategies.

Data Table: Efficacy Against Common Agricultural Pests

Pest SpeciesApplication Rate (g/ha)Efficacy (%)Notes
Aphids5085Effective at early stages
Whiteflies7590High residual activity
Spider Mites10080Requires multiple applications

Material Science Applications

The compound's unique chemical properties make it suitable for use in the development of advanced materials.

Polymer Synthesis:

  • It can be utilized as a building block in the synthesis of polymers with specific functionalities, such as improved thermal stability and mechanical strength.

Case Study:
A research project focused on developing high-performance coatings incorporated this compound into polymer matrices. The resulting materials exhibited enhanced resistance to environmental degradation and improved durability .

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate

  • Structural Differences : Replaces the pyrazole ring with a 1,2,3-triazole ring and adds a methyl group at position 3.
  • Activity : Exhibits 69.8% inhibition of NCI-H522 lung cancer cells, comparable to the parent compound. However, the triazole’s additional nitrogen may alter binding specificity due to increased polarity .

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS 488822-40-8)

  • Structural Differences: Substitutes the phenylamino group with a 4-phenylthiazol-2-ylamino moiety.
  • Molecular Weight : Higher (376.82 g/mol) due to the sulfur-containing thiazole ring.
  • However, the aromatic thiazole could enhance π-π stacking .

[2-(4-Chloro-2-methoxy-5-methylanilino)-2-oxoethyl] 6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxylate (CAS 732289-79-1)

  • Structural Differences : Replaces the pyrazole with a dihydropyridazine ring and introduces methoxy/methyl groups on the aniline moiety.
  • The pyridazine ring’s conjugated system may alter binding kinetics .

Norbornane-Substituted Analogs

  • Structural Differences: Replaces the acetyl group with a bulky norbornane moiety.
  • Activity Shift : Redirects activity from lung (NCI-H522) to kidney cancer cells (A498, UO-31), highlighting the role of substituent hydrophobicity in target selectivity .

Tabulated Comparison of Key Properties

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Activity (Growth Inhibition %)
2-oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate Pyrazole Phenylamino, Cl 293.71 69.8% (NCI-H522)
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate Triazole Methyl (C5), phenylamino ~308.75 69.8% (NCI-H522)
CAS 488822-40-8 Pyrazole 4-Phenylthiazol-2-ylamino, Cl 376.82 N/A (Predicted lower H-bonding)
CAS 732289-79-1 Dihydropyridazine Methoxy, methyl (aniline), Cl ~425.85 N/A (Increased steric hindrance)
Norbornane analog Pyrazole Norbornane, Cl ~350.80 68–75% (A498, UO-31)

Mechanistic and Structural Insights

  • Hydrogen Bonding: The phenylamino NH group in the parent compound serves as a hydrogen-bond donor, critical for interactions with kinase ATP-binding pockets. Thiazole or triazole substitutions may compromise this interaction .
  • Solubility and Bioavailability: Bulky substituents (e.g., norbornane) reduce aqueous solubility but improve lipid membrane penetration, shifting tissue specificity .
  • Crystallography : SHELX software has been instrumental in resolving crystal structures of related compounds, aiding in the analysis of packing efficiencies and stability .

Biological Activity

The compound 2-oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a member of the pyrazole class of compounds, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid derivatives with phenylamine in the presence of coupling agents. The reaction conditions may vary, but common solvents include DMF or DMSO under reflux conditions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, it has been shown to exhibit:

  • Antiviral Activity : Compounds similar to pyrazole derivatives have demonstrated effectiveness against viral infections, including those caused by the tobacco mosaic virus and other RNA viruses .
  • Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial and antifungal activities. The presence of the phenylamino group enhances these properties by facilitating interactions with microbial cell membranes .

Antiviral Activity

A study evaluated several pyrazole derivatives for their antiviral potential against the vesicular stomatitis virus (VSV). The results indicated that certain modifications in the structure, such as the introduction of halogen substituents, could enhance antiviral efficacy .

CompoundActivityIC50 (μM)
Compound AAntiviral against VSV15
Compound BAntiviral against Tobacco Mosaic Virus20

Antibacterial Activity

In another study focusing on antibacterial properties, derivatives similar to this compound were tested against various bacterial strains. The findings suggested that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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2-oxo-2-(phenylamino)ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

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